molecular formula C11H15NO2 B11925199 (3S)-3-amino-4-(3-methylphenyl)butanoic Acid

(3S)-3-amino-4-(3-methylphenyl)butanoic Acid

Cat. No.: B11925199
M. Wt: 193.24 g/mol
InChI Key: SMOOMZALOMCYEF-JTQLQIEISA-N
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Description

(3S)-3-amino-4-(3-methylphenyl)butanoic acid is a chiral amino acid derivative with a specific stereochemistry at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-(3-methylphenyl)butanoic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst in a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using flow microreactor systems. These systems allow for continuous production with high efficiency and control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-(3-methylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3S)-3-amino-4-(3-methylphenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein engineering.

    Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-(3-methylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino acid moiety can mimic natural substrates, allowing it to bind to active sites and modulate the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-4-phenylbutanoic acid: Lacks the methyl group on the phenyl ring.

    (3S)-3-amino-4-(4-methylphenyl)butanoic acid: Has the methyl group in a different position on the phenyl ring.

Uniqueness

(3S)-3-amino-4-(3-methylphenyl)butanoic acid is unique due to the specific position of the methyl group on the phenyl ring, which can influence its binding affinity and specificity for certain molecular targets. This structural variation can lead to differences in biological activity and therapeutic potential .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3S)-3-amino-4-(3-methylphenyl)butanoic acid

InChI

InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

SMOOMZALOMCYEF-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](CC(=O)O)N

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)O)N

Origin of Product

United States

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